Furo[3,2-b]pyridines belong to a class of heterocyclic compounds containing a furan ring fused with a pyridine ring. These compounds, particularly those with various substituents, are of significant interest in medicinal chemistry due to their potential biological activities. While “Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate” is not directly mentioned, similar structures like “Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate” [] are investigated for their potential anti-inflammatory properties. This suggests that “Methyl 3-hydroxyfuro[3,2-B]pyridine-2-carboxylate”, with its similar structure, could also possess interesting biological activities.
Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the CAS Number 85567-43-7 and the molecular formula C9H7NO4. It has a molecular weight of approximately 193.157 g/mol and is classified under the category of heterocyclic compounds, specifically as a pyridine derivative. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and analytical chemistry.
The synthesis of methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can be achieved through several methods, typically involving the condensation of appropriate starting materials. For instance, one common approach includes the reaction of 3-hydroxyfuro[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine. This method allows for the formation of the carboxylate ester efficiently.
The reaction conditions often require careful control of temperature and time to ensure high yields. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction process. Purification of the final product is generally performed using techniques like column chromatography or recrystallization to achieve the desired purity.
The molecular structure of methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate features a fused furo-pyridine ring system with a hydroxyl group and a carboxylate ester functional group. The compound's structure can be represented by its InChI Key: BIMSZOTZTGCYEO-UHFFFAOYSA-N.
Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-rich and electron-deficient sites on its structure.
For example, it can undergo reactions with electrophiles to form substituted derivatives. Additionally, it has been shown to react with different reagents under acidic or basic conditions, leading to various derivatives that may exhibit enhanced biological properties.
Research indicates that derivatives of this compound may exhibit anti-inflammatory or anticancer properties, suggesting potential pathways for therapeutic action through modulation of cellular signaling pathways or inhibition of specific enzymes.
Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate is typically a solid at room temperature with a melting point that can vary based on purity and crystallization conditions.
Relevant analyses using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been utilized to confirm its structure and purity.
Methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate finds applications primarily in scientific research:
The synthesis of methyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate (CAS: 881033-86-9) critically depends on efficient esterification strategies. Fischer esterification remains a fundamental approach, where 3-hydroxypicolinic acid derivatives react with methanol under acidic conditions (H₂SO₄, TsOH, or HCl) to form the corresponding methyl ester. This equilibrium-driven process is optimized by using large excesses of alcohol (neat methanol as solvent) and water removal via Dean-Stark apparatus or molecular sieves, achieving yields >90% [2]. The mechanism involves a six-step sequence (PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation), with intramolecular lactonization potentially competing due to the proximal hydroxy and carboxylic acid groups [2] [9].
Recent advances employ Lewis base catalysts like N-formylpyrrolidine (FPyr, 5–20 mol%) with trichlorotriazine (TCT, ≤40 mol%) for cost-efficient activation. This system generates acyl chlorides in situ at 40–80°C in MeCN or EtOAc, followed by nucleophilic substitution with methanol. Key advantages include:
Table 1: Optimized Conditions for Esterification
Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
---|---|---|---|---|
H₂SO₄ (neat MeOH) | 65 | 8–12 | 65–97 | Low cost, high excess MeOH |
FPyr/TCT | 40–80 | ≤4 | 79–93 | Low waste, scalable |
Solvent-free MW | 150 | 0.25 | 85 | Rapid, no solvent disposal |
Microwave (MW) irradiation further enhances efficiency, enabling solvent-free esterification at 150°C in 15 minutes (85% yield) [7] [8].
Suzuki-Miyaura cross-coupling enables strategic functionalization of halogenated precursors. Methyl 3-bromofuro[3,2-b]pyridine-2-carboxylate reacts with (hetero)arylboronic acids under Pd(dppf)Cl₂ catalysis (2–4 mol%) in DME:H₂O (3:1) at 100°C, yielding 3-aryl-substituted derivatives (35–84%) [5]. Key variables impacting efficiency:
Table 2: Palladium-Catalyzed Derivatives and Bioactivity
3-Substituent | Yield (%) | GI₅₀ (μM) in TNBC Cells | Key Applications |
---|---|---|---|
4-CN-Ph | 78 | 13.0 (MDA-MB-231) | Antiproliferative lead |
3-Furyl | 84 | >50 | Scaffold diversification |
4-MeO-Ph | 72 | 28.5 (MDA-MB-468) | Structure-activity studies |
3-Pyridyl | 68 | 35.2 (MDA-MB-231) | Kinase inhibition potential |
Functionalized derivatives exhibit promising antitumor activity against triple-negative breast cancer (TNBC) cell lines (e.g., compound 2e, GI₅₀ = 13 μM in MDA-MB-231), validated through in ovo chick chorioallantoic membrane assays [5].
Regioselective bromination is essential for synthesizing 3-bromo precursors for cross-coupling. Ab initio calculations (GAUSSIAN 09) reveal that electrophilic aromatic substitution in furopyridines proceeds via bromoarenium ion intermediates, with charge distribution dictating positional selectivity [3]:
N-Bromosuccinimide (NBS) achieves regiocontrol under optimized conditions:
Table 3: Bromination Agents and Regioselectivity
Brominating Agent | Additive/Solvent | Regioselectivity | Yield (%) |
---|---|---|---|
NBS | TBAB/CH₃CN | Para | 88 |
NBS | H₂SO₄ | Meta | 73 |
Br₂ | LDH-CO₃²⁻/Br₃⁻ | Para | 91 |
TBAB | H₂O₂/V₂O₅ | Ortho | 68 |
Alternative methods include tetraalkylammonium tribromides for phenol bromination (para:ortho = 15:1) and vanadium-catalyzed oxidation (H₂O₂/V₂O₅) with TBAB for ortho-functionalization [6].
Microwave irradiation revolutionizes the construction of the furo[3,2-b]pyridine core, enabling one-pot cyclizations inaccessible conventionally. Key methodologies:
Mechanistic advantages include:
Table 4: Conventional vs. Microwave-Assisted Cyclization
Reaction Type | Conventional Yield/Time | MW Yield/Time | Rate Enhancement |
---|---|---|---|
Paal-Knorr pyrrole | 67%/6 h | 80%/2 min | 180× |
Imidazole synthesis | 40–90%/4–6 h | 74–93%/5 min | 72× |
Furopyridine cyclization | 60%/3 h | 91%/20 min | 9× |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: